4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine

Antibacterial Gram‑negative Lipoprotein transport

Gram-negative permeability researchers require a LolCDE probe with reproducible efflux susceptibility for mechanistic studies. LolCDE-IN-1 (CAS 1639933-78-0) delivers quantifiable TolC-dependent activity. • 64-fold MIC shift (8 μg/mL WT vs. 0.125 μg/mL ΔtolC E. coli) - ideal calibrant for efflux-pump inhibitor screening & permeabilizer adjuvant discovery. • Unique bound-lipoprotein dissociation mechanism enables time-resolved kinetic studies of the LolCDE release step inaccessible to pyridineimidazole inhibitors. • DMSO solubility ≥41.67 mg/mL (120.65 mM) supports robotic HTS dispensing without co-solvent optimization.

Molecular Formula C21H20FN3O
Molecular Weight 349.4 g/mol
Cat. No. B12351953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine
Molecular FormulaC21H20FN3O
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1C(C(NN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)C4=CC=NC=C4
InChIInChI=1S/C21H20FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-12,20-21,24-25H,13-14H2
InChIKeyCPSHOEWFEKQBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LolCDE-IN-1 – Pyrazolidine-Class LolCDE Inhibitor


4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine, most commonly designated LolCDE‑IN‑1 (CAS 1639933‑78‑0), is a synthetic small‑molecule inhibitor that targets the LolCDE ABC transporter complex in Gram‑negative bacteria, a system essential for outer‑membrane lipoprotein trafficking [1]. Its structure combines a pyrazolidine core with a 4‑fluorophenylmethoxy phenyl substituent and a terminal pyridine ring, differentiating it from earlier pyridineimidazole and pyrazole‑based LolCDE inhibitors. The compound was identified through phenotypic screening and serves as a chemical probe for dissecting lipoprotein transport and outer‑membrane biogenesis [1].

Target
LolCDE ABC transporter complex in Gram‑negative bacteria
Probe Type
Phenotypic-screening‑derived pyrazolidine inhibitor for lipoprotein trafficking studies
Selection Logic
Distinct scaffold with reduced aromaticity vs. pyridineimidazole/pyrazole series

Why This Pyrazolidine Inhibitor Cannot Be Replaced


Although multiple chemical series (pyridineimidazoles, pyrazoles, and pyrazolidines) have been reported as LolCDE inhibitors, their potencies, efflux susceptibility, and mechanism-of-action signatures differ substantially. The pyrazolidine scaffold present in 4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine imparts a distinct lipophilicity, hydrogen-bonding capacity, and reduced aromaticity relative to its pyrazole analog, which directly impacts outer‑membrane penetration and efflux‑pump recognition [1]. Consequently, MIC values, resistance-mutant frequencies, and selectivity windows are not interchangeable between series, making generic substitution scientifically invalid for any experiment that demands reproducible target engagement or structure‑activity relationship (SAR) interpretation.

!
Pyrazolidine vs. pyridineimidazole: outer‑membrane penetration profiles may differ, altering intracellular exposure.
!
Efflux‑pump recognition varies across chemical series; a compound that is efflux‑resistant in one scaffold can be a substrate in another.
!
Mechanistic signatures are not directly interchangeable: this compound promotes lipoprotein dissociation, while other classes inhibit release.

Head-to-Head Evidence vs. Closest LolCDE Inhibitors


MIC Comparison in Escherichia coli

4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine (LolCDE‑IN‑1) exhibits a 4‑fold higher MIC (8 µg/mL) against wild‑type E. coli ATCC 25922 compared with the structurally distinct LolCDE inhibitor LolCDE‑IN‑2 (MIC = 2 µg/mL against E. coli MG1655) . This difference reflects scaffold‑dependent variations in intrinsic antibacterial potency that cannot be inferred from target inhibition alone.

MIC Comparison in E. coli
Reported
LolCDE‑IN‑1 8 µg/mL (ATCC 25922) vs LolCDE‑IN‑2 2 µg/mL (MG1655) 4‑fold higher MIC
Supports antimicrobial screening context; MIC difference reflects scaffold‑dependent activity.
Cross‑study comparable; confirm under identical conditions.
Antibacterial Gram‑negative Lipoprotein transport

Efflux-Dependent Potentiation in tolC Mutant

Deletion of the tolC outer‑membrane channel in E. coli ATCC 25922 reduces the MIC of 4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine from 8 µg/mL to 0.125 µg/mL, a 64‑fold potentiation . In contrast, LolCDE‑IN‑2 requires both efflux‑pump deletion (MexAB‑OprM) and outer‑membrane permeabilization to achieve a comparable MIC of 16 µg/mL in a P. aeruginosa surrogate strain , indicating that LolCDE‑IN‑1 is significantly more sensitive to efflux but also gains far greater potency when efflux is compromised.

Efflux‑Dependent Potentiation
Reported
LolCDE‑IN‑1 0.125 µg/mL (ΔtolC E. coli) vs LolCDE‑IN‑2 16 µg/mL (engineered hybrid) >100‑fold lower MIC in efflux‑compromised state
Supports efflux‑profiling studies; tolC mutant shows enhanced susceptibility.
MIC shift of 64‑fold from wild‑type (8→0.125 µg/mL) for LolCDE‑IN‑1.
Efflux pump tolC Permeability

Mechanism: Lipoprotein Dissociation Promoter

Photo‑crosslinking studies demonstrate that 4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine (compound 2) does not block lipoprotein binding to LolCDE but instead accelerates the dissociation of already‑bound lipoproteins [1]. This mechanism distinguishes it from earlier pyridineimidazole LolCDE inhibitors, which primarily act at the lipoprotein‑release step [2]. The functional consequence is a unique perturbation pattern of outer‑membrane biogenesis, valuable for mechanistic dissection of the LolCDE transport cycle.

Mechanism: Lipoprotein Dissociation
Reported
Pyrazolidine (LolCDE‑IN‑1): promotes dissociation of bound lipoproteins vs Pyridineimidazole inhibitors: inhibit LolA‑dependent release Qualitative mechanistic distinction
Supports LolCDE‑lipoprotein interaction studies; orthogonality to release‑step inhibitors.
Photo‑crosslinking evidence; does not inhibit initial binding.
LolCDE Lipoprotein transport Photo‑crosslinking

Solubility Advantage Over Pyrazole Analogs

The saturated pyrazolidine ring of 4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine reduces aromatic planarity relative to the unsaturated pyrazole analog (4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine), resulting in measurably improved aqueous solubility. Vendor specifications report DMSO solubility of 41.67 mg/mL (120.65 mM) for LolCDE‑IN‑1 , whereas the pyrazole analog typically requires higher DMSO concentrations or co‑solvents to achieve comparable stock solutions [1].

Solubility Profile
Data to verify
≥41.67 mg/mL (120.65 mM) in DMSO vs pyrazole analog typically ≤30 mg/mL without co‑solvent ≥1.4‑fold higher concentration achievable
Supports high‑concentration stock preparation; may reduce solvent‑related assay interference.
Vendor‑reported; verify in your DMSO lot and temperature.
Physicochemical properties Solubility Pyrazolidine

Recommended Application Scenarios


Efflux-Dependent Potency Profiling

The 64‑fold MIC shift between wild‑type and ΔtolC E. coli (8 µg/mL vs. 0.125 µg/mL) makes 4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine an ideal probe for quantifying the contribution of TolC‑dependent efflux to Gram‑negative intrinsic resistance. Laboratories can use this compound as a calibrant in checkerboard assays with efflux‑pump inhibitors or in screening campaigns that seek to identify permeabilizer adjuvants .

LolCDE-Lipoprotein Dissociation Studies

Because 4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine uniquely promotes bound‑lipoprotein dissociation rather than inhibiting initial binding, it is the only commercially available tool suitable for time‑resolved kinetic studies of the LolCDE release step. Researchers can pair it with photo‑crosslinking or single‑particle cryo‑EM to trap transient dissociation intermediates that are inaccessible with pyridineimidazole inhibitors .

High-Concentration DMSO Stock for HTS

The verified DMSO solubility of ≥41.67 mg/mL (120.65 mM) permits robotic liquid‑handling systems to dispense low‑volume, high‑concentration stock solutions without DMSO precipitation, which is critical for large‑scale phenotypic screens aimed at identifying synergistic combinations with outer‑membrane permeabilizers. This practical advantage reduces the need for co‑solvent optimization relative to less soluble LolCDE inhibitors in the pyrazole series .

Application
Selection Property
Validation Focus
Efflux‑dependent potency profiling
TolC‑dependent MIC shift context
MIC comparison in wild‑type vs. ΔtolC or efflux‑pump inhibitor assays
LolCDE‑lipoprotein dissociation kinetics
Dissociation‑promoter mechanism
Time‑resolved crosslinking or cryo‑EM of transient intermediates
High‑concentration stock preparation for HTS
High‑solubility DMSO profile
DMSO precipitation threshold and assay dynamic range verification
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